![molecular formula C11H13NO4 B1662244 Salsolinol-1-carboxylic acid CAS No. 57256-34-5](/img/structure/B1662244.png)
Salsolinol-1-carboxylic acid
Overview
Description
Salsolinol-1-carboxylic acid is an endogenous alkaloid found in the central nervous system. It is a derivative of salsolinol, which is a tetrahydroisoquinoline compound. This compound is formed through the reaction of dopamine and pyruvic acid. This compound has been studied for its potential roles in various physiological and pathological processes, including its involvement in neurotransmission and neurotoxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The enantioselective preparation of salsolinol-1-carboxylic acid can be achieved through the Pictet-Spengler condensation of dopamine with (+)-menthyl pyruvate. This reaction yields a diastereomeric mixture of menthyl salsolinol-1-carboxylate, which can be isolated by repeated recrystallizations. Acid hydrolysis of the menthyl ester then furnishes (-)-®-salsolinol-1-carboxylic acid in good yield .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Salsolinol-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Salsolinol-1-carboxylic acid has been shown to possess significant biological activity:
- Neuromodulation : It acts as a neuromodulator in dopaminergic systems, influencing neurotransmission in regions such as the nigrostriatal pathway. This modulation is crucial for understanding its role in Parkinson's disease and other neurodegenerative conditions .
- Neurotoxicity : In vitro studies indicate that this compound can induce neurotoxicity in human neuroblastoma cells (SH-SY5Y), leading to increased apoptosis and oxidative stress. The compound's effects are concentration-dependent, with higher concentrations resulting in greater cell death .
Neurodegenerative Diseases
This compound has been implicated in the pathogenesis of Parkinson's disease (PD). Its neurotoxic properties may contribute to dopaminergic neuron degeneration, a hallmark of PD. Studies suggest that salsolinol can induce oxidative stress and protein aggregation, which are critical factors in the progression of neurodegenerative diseases .
Alcoholism and Addiction
Research has indicated that salsolinol may play a role in alcohol addiction by modulating dopaminergic pathways associated with reward mechanisms. Its interaction with μ-opioid receptors suggests that it could mimic some effects of opioids, potentially enhancing the rewarding effects of ethanol consumption .
Microbiome Interaction
Recent findings show that gut microbiota, specifically Escherichia coli, can produce salsolinol under certain conditions. This discovery highlights a novel mechanism by which gut health may influence neurological conditions through microbial metabolites like salsolinol . The implications of this interaction are significant for understanding how gut-brain communication affects diseases such as PD.
Case Studies and Experimental Findings
A comprehensive review of experimental studies reveals various applications of this compound:
Study | Organism/Model | Findings |
---|---|---|
Berríos-Cárcamo et al. (2017) | Human neuroblastoma cells | Salsolinol activated μ-opioid receptors with varying potency between enantiomers. |
Wanpen et al. (2007) | SH-SY5Y cells | Induced apoptosis via cytochrome c release; concentration-dependent effects observed. |
Hashizume et al. (2008a) | Bovine anterior pituitary cells | Stimulated prolactin release at low concentrations (1-10 µM). |
Kang et al. (2013) | Cytochrome c assays | Demonstrated oxidative modification by salsolinol leading to protein aggregation. |
Mechanism of Action
The mechanism of action of salsolinol-1-carboxylic acid involves its interaction with dopamine and other neurotransmitters in the central nervous system. It is believed to exert its effects through the modulation of dopamine pathways, potentially leading to neurotoxic effects. The compound may also interact with various enzymes and receptors, influencing neurotransmission and cellular processes .
Comparison with Similar Compounds
Salsolinol: A closely related compound with similar neurotoxic properties.
N-methyl-salsolinol: Another derivative with potential neurotoxic effects.
Tetrahydroisoquinoline: The parent structure of salsolinol and its derivatives.
Uniqueness: Salsolinol-1-carboxylic acid is unique due to its specific formation pathway involving dopamine and pyruvic acid. Its distinct structure and potential roles in neurotransmission and neurotoxicity set it apart from other similar compounds .
Biological Activity
Salsolinol-1-carboxylic acid (SCA) is a derivative of salsolinol, an endogenous compound that has garnered attention for its complex biological activities, particularly in relation to neuroprotection and neurotoxicity. This article explores the biological activity of SCA, focusing on its mechanisms of action, effects on neuronal cells, and implications for neurodegenerative diseases.
This compound is characterized by its structure as a catecholic adduct formed from dopamine and pyruvic acid. The compound can undergo oxidative decarboxylation to yield 1,2-dehydrosalsolinol, a process catalyzed by particulate factors in rat kidney tissues . This transformation is influenced by various conditions such as pH and the presence of metal ions, indicating a complex interaction with cellular environments.
Neuroprotective Effects:
Research indicates that SCA exhibits neuroprotective properties at lower concentrations (50-100 µM). In studies involving primary cultures of rat hippocampal and striatal cells, SCA significantly reduced markers of glutamate-induced apoptosis, such as caspase-3 activity and lactate dehydrogenase (LDH) release. It also preserved mitochondrial membrane potential, suggesting a protective role against excitotoxicity .
Neurotoxic Effects:
Conversely, at higher concentrations (500 µM), SCA demonstrated neurotoxic effects , enhancing glutamate excitotoxicity and increasing apoptotic markers. This biphasic response highlights the importance of concentration in determining the biological activity of SCA .
Table of Biological Activities
Concentration (µM) | Effect | Mechanism |
---|---|---|
50 | Neuroprotection | Inhibition of caspase-3; preservation of mitochondrial potential |
100 | Neuroprotection | Reduction in LDH release; enhanced cell survival |
500 | Neurotoxicity | Increased glutamate excitotoxicity; elevated apoptotic markers |
Case Studies and Research Findings
- Neuroprotective Study : A study evaluating the effects of SCA on glutamate-induced cell death found that treatment with 50 µM SCA significantly reduced apoptotic cell death in hippocampal cultures. The results showed a decrease in fragmented nuclei and increased cell viability compared to controls treated only with glutamate .
- Neurotoxic Study : Another investigation reported that exposure to 500 µM SCA led to substantial cell death in human neuroblastoma SH-SY5Y cells. The study highlighted that this concentration caused significant upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors, indicating a shift towards apoptosis .
- Monoamine Oxidase Inhibition : SCA has also been identified as an inhibitor of monoamine oxidase (MAO), which may contribute to its neuroprotective effects by preventing the breakdown of neurotransmitters like dopamine and serotonin. This inhibition was found to be more potent for the (R)-enantiomer compared to the (S)-enantiomer .
Implications for Neurodegenerative Diseases
The dual nature of SCA's biological activity poses significant implications for its potential therapeutic applications. Its neuroprotective effects at low concentrations suggest utility in conditions such as Parkinson’s disease, where oxidative stress and excitotoxicity play critical roles. However, caution is warranted due to its neurotoxic effects at higher concentrations, necessitating careful consideration in dosage and formulation for therapeutic use.
Properties
IUPAC Name |
6,7-dihydroxy-1-methyl-3,4-dihydro-2H-isoquinoline-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(10(15)16)7-5-9(14)8(13)4-6(7)2-3-12-11/h4-5,12-14H,2-3H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGLVMDBZZZXDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2CCN1)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150915 | |
Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401150915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57256-34-5 | |
Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57256-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Carboxysalsolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057256345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57256-34-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401150915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential behavioral effects of Salsolinol-1-carboxylic acid metabolism?
A: Research suggests that the oxidation of this compound in the body leads to the formation of several metabolites, notably 3,4-dihydro-1-methyl-6,7-isoquinolinediol and 3,4-dihydro-1-methyl-5,7-dihydroxyisoquinolin-6-one. In vivo studies have shown that these metabolites exhibit behavioral toxicity when introduced into the brains of mice. [] This suggests a potential link between this compound metabolism and neurological effects. Further research is needed to fully understand the implications of these findings. []
Q2: How is this compound metabolized in the body?
A: Electrochemical studies demonstrate that this compound readily undergoes a two-electron, two-proton oxidation process at physiological pH (7.0) to form 1,2,3,4-tetrahydro-1-methyl-1-carboxy-6,7-isoquinolinedione. [] This intermediate is unstable and quickly decarboxylates, primarily yielding the quinone methide tautomer of 3,4-dihydro-1-methyl-6,7-isoquinolinediol. This metabolite can be further oxidized, ultimately leading to the formation of various compounds, including 3,4-dihydro-1-methyl-5,7-dihydroxyisoquinolin-6-one, 3,4-dihydro-1-methyl-5-hydroxyisoquinoline-6,7-dione, and 1-methyl-6,7-isoquinolinediol. []
Q3: Why is the O-methylation pattern of this compound significant?
A: Unlike dopamine, which preferentially undergoes m-O-methylation by catechol-O-methyltransferase (COMT) in the brain, this compound predominantly undergoes 7-O-methylation. [] This means that methylation primarily occurs on the hydroxyl group originally belonging to the para position of the dopamine moiety. This unique selectivity suggests that the structural features of this compound influence the binding and catalytic activity of COMT in vivo. []
Q4: Is there a way to synthesize this compound enantioselectively?
A: Yes, a method has been developed to synthesize (−)-(R)-salsolinol-1-carboxylic acid enantioselectively. [, ] This method utilizes a Pictet-Spengler condensation reaction between dopamine and (+)-menthyl pyruvate. The resulting diastereomeric mixture of menthyl salsolinol-1-carboxylate is then separated, and the desired diastereomer is isolated by recrystallization. Hydrolysis of the purified menthyl ester yields the desired (−)-(R)-salsolinol-1-carboxylic acid enantiomer. [, ]
Q5: What is the significance of studying this compound in relation to alcoholism?
A: this compound is considered an endogenous alkaloid in the central nervous system, and its levels have been found to increase after ethanol consumption. [] The discovery that its metabolites exhibit behavioral toxicity in mice raises questions about its potential role in the neurodegenerative, behavioral, and addictive consequences associated with chronic alcoholism. [] Further research is crucial to elucidate the potential connections between this compound, its metabolism, and the effects of chronic alcohol consumption.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.